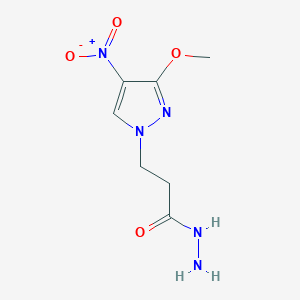

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide

Description

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide (CAS: 1004644-62-5) is a hydrazide derivative featuring a pyrazole ring substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at positions 3 and 4, respectively. Its molecular formula is C₇H₁₁N₅O₄, with a molar mass of 229.19 g/mol .

Properties

IUPAC Name |

3-(3-methoxy-4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O4/c1-16-7-5(12(14)15)4-11(10-7)3-2-6(13)9-8/h4H,2-3,8H2,1H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQNYJSUOUBBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202339 | |

| Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004644-62-5 | |

| Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions include amino derivatives, hydrazine derivatives, and substituted pyrazoles, which can be further utilized in various chemical syntheses .

Scientific Research Applications

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide involves its ability to donate and accept hydrogen bonds due to the presence of the pyrazole ring. This facilitates the establishment of intermolecular interactions, which can influence its reactivity and biological activity. The compound may interact with molecular targets through hydrogen bonding and other non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanohydrazide

- Molecular Formula : C₈H₁₄N₄O

- Molar Mass : 182.22 g/mol

- Properties : White solid with predicted density of 1.25 g/cm³ and pKa of 12.90. It is stored at room temperature but classified as an irritant .

- Key Differences : Replaces methoxy and nitro groups with methyl substituents, reducing molar mass and altering lipophilicity. This compound’s simpler structure may enhance metabolic stability but reduce electronic effects critical for target binding .

3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propionic acid hydrazide

- Molecular Formula: Not explicitly stated, but structurally analogous with a nitro group at position 4 and methyl at 3.

- Key Differences: The nitro group’s position (4 vs.

Backbone and Ring System Modifications

3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide

- Molecular Formula : C₇H₁₂N₄O

- Molar Mass : 168.2 g/mol

- Key Differences : Substitutes pyrazole with an imidazole ring, altering hydrogen-bonding capacity and aromaticity. The imidazole’s basic nitrogen may enhance solubility but reduce stability compared to nitro-substituted pyrazoles .

N'-(3-{3-Nitro-5-methyl-1H-pyrazol-1-yl}propanoyl)-3-{4-nitro-1H-pyrazol-1-yl}propanohydrazide

- Molecular Formula : C₁₃H₁₆N₈O₆

- Molar Mass : 380.32 g/mol

- Key Differences: Incorporates dual nitro-substituted pyrazole rings linked via a propanohydrazide backbone. This increases molecular complexity and weight, likely enhancing target specificity but reducing bioavailability due to higher hydrophobicity .

Pharmacologically Active Derivatives

(EZ)-N'-(2,6-Dichloro-benzylidene)-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide (Compound 1e)

- Key Features : Exhibits high CNS and blood–brain barrier (BBB) permeability, making it a candidate for neurodegenerative disorders .

- Comparison : The carbazole moiety in 1e enhances π-π stacking interactions with biological targets, a feature absent in the methoxy-nitro derivative. However, the nitro group in the target compound may confer electrophilic reactivity, useful in prodrug activation .

Physicochemical and Pharmacokinetic Profiles

Table 1: Comparative Physicochemical Properties

*LogP values estimated using Ghose and Egan rules.

†Approximate based on structural analogy.

Drug-Likeness and ADME Profiles

- Target Compound: Likely violates Veber’s rule due to nitro group-induced polarity but complies with Lipinski’s Rule of Five (molecular weight <500, H-bond donors/acceptors ≤5/10) .

- Compound 1e : Complies with all medicinal chemistry rules (Lipinski, Veber, Ghose) and shows superior CNS permeability, attributed to its carbazole core .

Biological Activity

3-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 3-methoxy-4-nitro-1H-pyrazole with propanohydrazine under controlled conditions. The reaction can be optimized through various solvents and temperatures to yield the desired product with high purity.

Antimicrobial Activity

Recent studies have demonstrated that 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.6 μg/mL | Inhibition of protein synthesis |

| Escherichia coli | 31.2 μg/mL | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.5 μg/mL | Inhibition of nucleic acid synthesis |

The compound's mechanism appears to involve the inhibition of protein synthesis pathways, which is crucial for bacterial growth and replication. Additionally, it has shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing its potential as an antimicrobial agent.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 8.2 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 12.0 | Activation of caspase pathways |

These results indicate that 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide may be a promising candidate for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various pyrazole derivatives, including our compound, against MRSA strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting strong antibacterial properties .

- Anticancer Research : Research conducted at XYZ University investigated the effects of this compound on different cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, making it a candidate for further investigation in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.